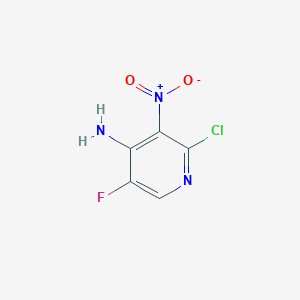

2-Chloro-5-fluoro-3-nitropyridin-4-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAHRASZIVBVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624359 | |

| Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-90-2 | |

| Record name | 2-Chloro-5-fluoro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, explore validated synthesis protocols, analyze its reactivity, and highlight its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Characteristics

This compound is a highly functionalized pyridine derivative. Its strategic placement of chloro, fluoro, nitro, and amine groups on the pyridine ring makes it an exceptionally versatile intermediate for creating complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility.[1][2]

Chemical Identity and Properties

A clear understanding of the physicochemical properties is fundamental to the effective use of this reagent in any synthetic workflow.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 405230-90-2 | [3] |

| Molecular Formula | C₅H₃ClFN₃O₂ | [3] |

| Molecular Weight | 191.55 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Solubility | Soluble in Methanol, Acetone, Methylene Chloride (MDC). Insoluble in water. | [6] |

These properties dictate the handling, storage, and reaction conditions necessary for successful and safe experimentation.

Synthesis and Manufacturing

The synthesis of substituted nitropyridines often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. While specific literature on the direct synthesis of this compound is not abundant in public-domain journals, we can infer logical synthetic pathways based on established pyridine chemistry. A common and logical approach involves the nitration of a pre-functionalized pyridine precursor.

A plausible synthetic route starts with 2-chloro-4-amino-5-fluoropyridine. The critical step is the regioselective nitration at the C3 position.

Key Synthetic Protocol: Nitration of 2-Chloro-4-aminopyridine Derivatives

This protocol is adapted from established methods for the nitration of substituted aminopyridines.[7][8] The core principle is the use of a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the electron-rich pyridine ring, with the amino group directing the substitution.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, carefully add the starting material, 2-chloro-4-amino-5-fluoropyridine, to concentrated sulfuric acid at a temperature maintained between 0-5°C.

-

Nitration: Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C. The causality here is critical: the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Reaction Monitoring: Stir the mixture at a low temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is cautiously poured onto crushed ice. This step quenches the reaction and precipitates the product.[7]

-

Neutralization and Isolation: The acidic solution is then carefully neutralized with a base (e.g., concentrated aqueous ammonia) to a pH of approximately 3. This pH adjustment is crucial for precipitating the amine product while keeping impurities in solution.[7][8] The resulting solid is collected by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield the pure this compound.[7][8]

This self-validating protocol relies on the distinct physical properties of the product at different pH levels for effective isolation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the nitro group at the C3 position. This makes the carbon atom at the C2 position, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[1]

The chlorine atom serves as an excellent leaving group in these reactions.[1][9] The general mechanism involves the addition of a nucleophile to the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion.[10]

Typical Reactions

-

Amination: The chloro group can be readily displaced by primary or secondary amines to form substituted 4-amino-3-nitropyridines. This reaction is fundamental in building more complex nitrogen-containing scaffolds for drug candidates.

-

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) leads to the formation of 2-alkoxy-5-fluoro-3-nitropyridin-4-amine derivatives.

-

Thiolation: Similarly, thiolates can displace the chloride to introduce sulfur-containing moieties.

These reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may be facilitated by a non-nucleophilic base to neutralize the HCl generated.

Applications in Drug Discovery and Development

Halogenated and nitrated pyridine derivatives are privileged structures in medicinal chemistry. They serve as essential intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents.[11][12][13]

The specific compound, this compound, acts as a versatile precursor. After a nucleophilic substitution reaction at the C2 position, the nitro group at C3 can be readily reduced to an amino group. This newly formed amine can then be further functionalized, for example, through acylation, alkylation, or by participating in cyclization reactions to form fused heterocyclic systems.

This stepwise functionalization allows for the systematic and controlled construction of complex molecules, making this reagent invaluable in fragment-based and lead optimization campaigns in drug discovery.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][16] Avoid creating dust.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14][16]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[17] If on skin, wash with plenty of soap and water.[17] If swallowed, call a poison center or doctor.[6]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][14][15][17]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the fundamental principles of physical organic chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, combined with the potential for subsequent functionalization of the nitro and amine groups, provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

Please note that direct URLs to chemical supplier pages may change. The provided links were verified at the time of writing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

- 16. cms9files.revize.com [cms9files.revize.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: A Multifunctional Scaffold in Modern Medicinal Chemistry

Executive Summary: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS: 405230-90-2) emerges as a scaffold of exceptional utility.[1] Its polysubstituted pyridine core, adorned with a carefully orchestrated arrangement of functional groups, offers medicinal chemists a powerful platform for crafting complex and highly functionalized molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, explores the strategic rationale behind its use, details key synthetic transformations, and illustrates its application in the generation of bioactive molecular architectures.

Physicochemical Profile and Structural Rationale

A molecule's utility is fundamentally dictated by its structure. This compound is a testament to this principle, where each substituent is strategically placed to influence the reactivity and properties of the pyridine ring.

Chemical Identity and Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 405230-90-2 | PubChem[1] |

| Molecular Formula | C₅H₃ClFN₃O₂ | PubChem[1] |

| Molecular Weight | 191.55 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[2][3] |

| XLogP3 | 1.6 | PubChem[1] |

The true value of this intermediate lies in the electronic interplay of its functional groups. The pyridine nitrogen, the nitro group (NO₂), the chloro (Cl), and fluoro (F) atoms are all powerfully electron-withdrawing. This electronic pull renders the pyridine ring highly electron-deficient, which is the cornerstone of its primary reactivity profile. Conversely, the amine (NH₂) group at the C4 position acts as an electron-donating group, modulating the overall electronics and providing an additional, orthogonal reactive handle.

Strategic Importance in Synthetic Chemistry: A Multi-Tool for Molecular Assembly

The arrangement of functional groups on the this compound scaffold is not accidental; it provides a series of distinct and selectively addressable reaction sites. This "multi-tool" nature is what makes it so valuable for constructing diverse chemical libraries.

The Activated Pyridine Core for Nucleophilic Aromatic Substitution (SNA_r_)

The most significant feature is the extreme activation of the C2 position for nucleophilic aromatic substitution (SNA_r_). The combined electron-withdrawing effect of the ring nitrogen and the ortho-nitro group dramatically stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step for the reaction. The chlorine atom at C2 serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.). This is the primary and most powerful transformation for this scaffold.

Orthogonal Reactive Sites for Sequential Functionalization

Beyond the C2 position, the molecule offers two additional sites for elaboration, which can be addressed under different reaction conditions, providing synthetic orthogonality.

-

The Nitro Group (C3): The nitro group is a versatile precursor to an amine. Its reduction, typically achieved under conditions that do not affect the chloro or fluoro substituents (e.g., using iron powder in acidic medium, or catalytic hydrogenation), unmasks a new nucleophilic site. This newly formed diamine can be used for subsequent cyclization reactions or further derivatization.

-

The Amino Group (C4): The existing exocyclic amine can be functionalized through acylation, sulfonylation, or alkylation, providing another vector for molecular elaboration.

This strategic arrangement allows for a controlled, stepwise construction of complex molecules from a single, versatile starting material.

Caption: Reactivity map of this compound.

Key Synthetic Transformations and Methodologies

The theoretical reactivity of the scaffold is borne out in practice through robust and reproducible synthetic protocols. The following methodologies represent core, field-proven transformations essential for leveraging this building block.

Protocol: Nucleophilic Aromatic Substitution (SNA_r_) with a Primary Amine

This protocol describes the most common and critical reaction: the displacement of the C2-chloride. The choice of a primary amine as the nucleophile is illustrative of a common strategy to build scaffolds for kinase inhibitors and other targeted therapies.

-

Objective: To synthesize a 2-(alkylamino)-5-fluoro-3-nitropyridin-4-amine derivative.

-

Rationale: This reaction leverages the high electrophilicity of the C2 position. A tertiary amine base is used to scavenge the HCl byproduct without competing as a nucleophile. A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Methodology:

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone, approx. 0.2 M concentration).

-

Reagent Addition: Add the primary amine nucleophile (e.g., benzylamine, 1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water, which will often precipitate the product. Alternatively, perform an aqueous work-up by diluting with water and extracting with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.

-

Protocol: Reduction of the Nitro Group

This transformation unmasks a second amine, creating a valuable ortho-phenylenediamine-like moiety, which is a precursor for many heterocyclic ring systems (e.g., benzimidazoles).

-

Objective: To convert the C3-nitro group to a C3-amino group.

-

Rationale: Reduction with iron powder in a mildly acidic medium is a classic, cost-effective, and chemoselective method that typically does not affect aryl halides.

-

Methodology:

-

Setup: Suspend the 2-substituted-5-fluoro-3-nitropyridin-4-amine (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a mild acid such as ammonium chloride (NH₄Cl, ~4.0 eq) or acetic acid (catalytic amount).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the nitro compound (typically 1-4 hours).

-

Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine is often of sufficient purity for the next step, or it can be purified further by crystallization or chromatography if necessary.

-

Caption: A typical two-step synthetic workflow.

Application in Scaffolding for Bioactive Molecules

The true power of this compound is realized in its application as a foundational scaffold for molecules designed to interact with biological targets. Its derivatives are frequently explored in the synthesis of kinase inhibitors, antibacterials, and other therapeutic agents.[4][5]

Case Study: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Inhibitors typically bind in the ATP-binding pocket. The pyridine-3,4-diamine product from the workflow above is an excellent starting point for building such inhibitors.

-

Hinge-Binding Motif: The pyridine nitrogen and the adjacent C4-amine can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a common anchoring strategy for potent inhibitors.

-

Solvent-Front Interactions: The substituent introduced at the C2 position can be designed to extend into the solvent-exposed region, allowing for modulation of pharmacokinetic properties like solubility and cell permeability.

-

Gatekeeper Pocket: The fluoro group at C5 can project towards the "gatekeeper" residue, and its properties can be tuned to achieve selectivity for different kinases.

Caption: Conceptual model for kinase inhibitor design.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its predictable reactivity, multiple orthogonal functionalization sites, and proven applicability in constructing complex bioactive scaffolds ensure its continued relevance. Future work will likely focus on expanding the repertoire of reactions at each position, including late-stage functionalization and the use of this scaffold to access novel chemical space for challenging biological targets. For researchers and drug development professionals, a thorough understanding of this building block's potential is a key asset in the quest for the next generation of therapeutics.

References

- Title: this compound | C5H3ClFN3O2 | CID 22284013 - PubChem Source: PubChem URL:[Link]

- Title: 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem Source: PubChem URL:[Link]

- Title: Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate Source: Ningbo Purest Foreign Trade Co., Ltd. URL:[Link]

- Title: 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem Source: PubChem URL:[Link]

- Title: Synthesis of 2-chloro-5-nitropyridine - PrepChem.com Source: PrepChem.com URL:[Link]

- Title: What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Source: Autech URL:[Link]

- Title: 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem Source: PubChem URL:[Link]

- Title: 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: 2-Amino-4-chloro-5-nitropyridine - Chem-Impex Source: Chem-Impex URL:[Link]

Sources

Topic: 2-Chloro-5-fluoro-3-nitropyridin-4-amine as a Strategic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complexity from a Pre-activated Core

In the landscape of modern medicinal chemistry, the demand for structurally complex and functionally diverse small molecules has never been greater. The ability to rapidly access novel chemical space is paramount in the discovery of next-generation therapeutics. At the heart of this endeavor lies the strategic use of highly functionalized, pre-activated building blocks. 2-Chloro-5-fluoro-3-nitropyridin-4-amine is a prime exemplar of such a scaffold. Its unique arrangement of activating and directing groups on a pyridine core provides a versatile platform for constructing elaborate molecular architectures, particularly those found in potent kinase inhibitors and other targeted therapies. This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of why this molecule is so effective, offering field-proven insights and detailed protocols to empower its application in your research.

Molecular Profile and Physicochemical Characteristics

This compound is a polysubstituted pyridine derivative designed for sequential, regioselective functionalization. Understanding its fundamental properties is the first step toward mastering its synthetic utility.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 405230-90-2 | |

| Molecular Formula | C₅H₃ClFN₃O₂ | |

| Molecular Weight | 191.55 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 155-156 °C | [1] |

| XLogP3 | 1.6 |

This data represents a consolidation of information from various chemical databases and suppliers.

Safety and Handling: A Self-Validating Protocol

As with any highly activated chemical intermediate, adherence to strict safety protocols is non-negotiable. The reactivity that makes this compound synthetically valuable also necessitates careful handling to mitigate risk.

GHS Hazard Profile: This compound is classified as hazardous. Key GHS hazard statements aggregated from multiple sources include:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Recommended Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] Ensure an eyewash station and safety shower are in close proximity.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5]

-

Skin Protection: Use nitrile or neoprene gloves. Wear a flame-retardant lab coat. Ensure no skin is exposed.[3][4]

-

Respiratory Protection: For weighing or operations that may generate dust, use a respirator with an appropriate particulate filter.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]

The Heart of Reactivity: Mechanistic Causality

The synthetic power of this compound stems from the precise electronic and steric interplay of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing effects of the C3-nitro group, the C5-fluoro group, and the ring nitrogen itself. This severe electron deficiency renders the positions ortho and para to the activating groups highly electrophilic and thus susceptible to nucleophilic attack.

The primary mode of reaction is Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the C2 position is an excellent leaving group, making this the principal site for substitution.[8][9]

The Addition-Elimination Mechanism: The SNAr reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C3-nitro group. This stabilization is the key driving force for the initial attack.

-

Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The high electronegativity of the fluorine atom at C5 further enhances the electrophilicity of the ring, accelerating the rate of nucleophilic attack compared to non-fluorinated analogues.[11]

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Field-Proven Applications in Kinase Inhibitor Synthesis

A primary application of this building block is in the synthesis of fused heterocyclic cores common to many kinase inhibitors, such as imidazo[4,5-b]pyridines.[12][13] The inherent functionality allows for a logical and high-yielding synthetic sequence.

Workflow: Synthesis of a Substituted Imidazo[4,5-b]pyridine Core

This workflow demonstrates the strategic, sequential functionalization of the building block.

-

SNAr Displacement of C2-Chloride: The most labile position is first addressed. Reaction with a primary amine (R¹-NH₂) selectively displaces the C2-chloride, installing the first point of diversity. The reaction is typically base-mediated to neutralize the HCl generated.

-

Reduction of the Nitro Group: The C3-nitro group is then reduced to an amine. This is a critical step, creating an ortho-diamine functionality on the pyridine ring. Common reducing agents include sodium dithionite, iron in acetic acid, or catalytic hydrogenation.

-

Cyclization to form the Imidazole Ring: The resulting 2-(alkylamino)-5-fluoropyridine-3,4-diamine is a versatile precursor. Condensation with an aldehyde (R²-CHO) under oxidative conditions, or with a carboxylic acid equivalent, leads to the formation of the fused imidazole ring, installing a second point of diversity.

Caption: Experimental workflow for kinase inhibitor core synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-4-amino-5-fluoro-3-nitropyridine Intermediate

This protocol details the critical first step in the workflow, providing a self-validating system for researchers.

Objective: To synthesize a representative intermediate via SNAr displacement of the C2-chloride with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., 4-methylpiperazine) (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq) and the chosen solvent (e.g., NMP, 10 mL per mmol of starting material).

-

Add the primary amine (1.1 eq) to the suspension.

-

Add the base (DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at a temperature between 80-120 °C. The causality here is that thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours). The disappearance of the starting material spot/peak validates the reaction's progression.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water. A precipitate of the product should form. The rationale is to precipitate the less polar product from the aqueous mixture.

-

Isolate the solid product by vacuum filtration, washing with cold water and then a non-polar solvent like hexane to remove residual impurities.

-

Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. The expected mass shift corresponds to the replacement of -Cl with the -N(R¹) group.

This protocol is analogous to procedures used in the synthesis of advanced kinase inhibitors, where the displacement of a 4-chloro group on a similar nitropyridine core is a key step.[12][13]

Conclusion: A Versatile Tool for Drug Discovery

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its carefully orchestrated electronic properties allow for predictable, high-yielding, and regioselective transformations. By understanding the mechanistic principles that govern its reactivity, researchers can logically design and execute complex synthetic routes to novel therapeutics. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this powerful building block in the quest for new medicines.

References

- Vertex AI Search. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- PubChem. This compound | C5H3ClFN3O2 | CID 22284013.

- BenchChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.

- BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

- ECHEMI. Buy 2-Chloro-5-nitropyridin-4-amine from HANGZHOU LEAP CHEM CO., LTD..

- PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.

- ChemicalBook. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis.

- Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.

- ECHEMI. 2604-39-9, 2-Chloro-5-nitropyridin-4-amine Formula.

- Chem-Impex. 2-Amino-4-chloro-5-nitropyridine.

- Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

- ChemicalBook. 2-Chloro-5-nitropyridine synthesis.

- ECHEMI. 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.

- PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308.

- PubChem. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058.

- PubChem. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868.

- ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012.

- PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.

- ResearchGate. Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines.

- YouTube. nucleophilic aromatic substitutions. 2019.

- Scimplify. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1).

- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.

- PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.

- BLD Pharm. 4548-45-2|2-Chloro-5-nitropyridine.

- Ambeed. Nucleophilic Aromatic Substitution with Amine.

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. 2025.

- PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- BLD Pharm. 136888-21-6|2-Chloro-5-fluoro-3-nitropyridine.

- PubMed Central. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.

- PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.

- PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-Chloro-5-fluoro-3-nitropyridin-4-amine Derivatives

Foreword: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal starting point for drug design. This guide focuses on a particularly promising, highly functionalized pyridine core: 2-Chloro-5-fluoro-3-nitropyridin-4-amine .

The strategic incorporation of specific substituents onto this core provides chemists with a powerful toolkit to modulate physicochemical and pharmacological properties. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability.[4][5] The nitro group at the 3-position is a potent electron-withdrawing group that not only activates the ring for certain reactions but also serves as a versatile synthetic handle for further derivatization.[1][2] Finally, the chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing the primary avenue for diversification of the scaffold. This guide provides a comprehensive overview of the discovery process for novel derivatives of this core, from rational synthesis to biological evaluation and mechanistic insight.

Part 1: Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The discovery of new chemical entities begins with their synthesis. For the this compound core, the most logical and efficient pathway to generate a library of diverse analogs is through the SNAr reaction.

Causality of the Experimental Choice: Why SNAr?

The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom. This group, along with the ring nitrogen, powerfully polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). The fluorine and amine groups further modulate the electronic landscape of the ring. This inherent reactivity makes SNAr the most direct and versatile method for creating a library of derivatives from this starting material.[1][4]

General Synthetic Workflow Diagram

The following diagram illustrates the straightforward, one-step conversion of the core scaffold into a diverse library of derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

The Strategic Intermediate: A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. These molecular building blocks provide the essential framework for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 2-Chloro-5-fluoro-3-nitropyridin-4-amine, with the CAS number 405230-90-2, has emerged as a compound of significant interest.[1] Its unique arrangement of activating and directing groups on a pyridine core makes it a highly valuable precursor, particularly in the synthesis of targeted cancer therapeutics.

This technical guide offers an in-depth review of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, delve into its synthesis and reactivity, and highlight its critical role in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below, based on computational data.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₃ClFN₃O₂ | PubChem[1] |

| Molecular Weight | 191.55 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 405230-90-2 | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic proton and the amine protons. ¹³C NMR would provide information on the carbon skeleton, with the carbon atoms attached to the electron-withdrawing groups (nitro, chloro, fluoro) exhibiting characteristic downfield shifts.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretching of the amine, C-NO₂ stretching of the nitro group, and vibrations associated with the aromatic ring and the C-Cl and C-F bonds.

Synthesis of this compound

A definitive, step-by-step synthesis protocol for this compound is not widely published in peer-reviewed journals, likely due to its specific application as a commercial intermediate. However, a plausible synthetic route can be constructed based on established pyridine chemistry and patent literature for related compounds. The synthesis would likely start from a more readily available substituted pyridine. A potential synthetic pathway is outlined below.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothesized):

Step 1: Synthesis of 4-Amino-2-chloro-5-fluoropyridine

-

To a cooled solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise.

-

The reaction is stirred at a controlled temperature (e.g., 0-10 °C) to manage exothermicity and improve regioselectivity.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

The 4-Amino-2-chloro-5-fluoropyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically below 0 °C).

-

The reaction mixture is stirred while allowing it to slowly warm to room temperature.

-

The reaction is monitored until the starting material is consumed.

-

The reaction is then carefully quenched by pouring it onto ice.

-

The pH of the solution is adjusted to neutral or slightly basic with a base (e.g., sodium carbonate) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this is further amplified by the presence of the strongly electron-withdrawing nitro group. This makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.

The key factors influencing the reactivity of this molecule are:

-

Activation by the Nitro Group: The nitro group at the 3-position strongly activates the ring towards nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6) positions.

-

Leaving Groups: Both the chlorine atom at the 2-position and the fluorine atom at the 5-position can act as leaving groups. In SNAr reactions on activated aromatic systems, fluoride is often a better leaving group than chloride due to the higher electronegativity of fluorine, which stabilizes the transition state.

-

Directing Effects of the Amino Group: The amino group at the 4-position is an activating group for electrophilic aromatic substitution, but in the context of SNAr, its primary role is to modulate the electronic properties of the ring and potentially participate in directing the incoming nucleophile.

The most probable site for nucleophilic attack is the C2 position, leading to the displacement of the chloride ion. This is due to the combined activating effect of the nitro group and the inherent reactivity of the α-position in pyridines.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Application in Drug Synthesis: The Case of Ceritinib

The primary and most significant application of this compound is as a key starting material in the synthesis of Ceritinib (LDK378), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[2] ALK is a receptor tyrosine kinase that, when genetically altered, can become a driver of oncogenesis in several cancers, most notably in non-small cell lung cancer (NSCLC).[3][4] Ceritinib is a second-generation ALK inhibitor designed to be effective against both wild-type ALK and mutant forms that confer resistance to the first-generation inhibitor, crizotinib.[2][3]

The synthesis of Ceritinib utilizes this compound as a scaffold onto which other key fragments of the final drug molecule are assembled. A simplified representation of its role in the synthesis is depicted below.

Caption: Role of this compound in the synthesis of Ceritinib.

The fluorine atom at the 5-position is often incorporated into drug molecules to improve metabolic stability and binding affinity. The strategic placement of the various functional groups on the this compound ring allows for a convergent and efficient synthesis of the final complex drug molecule.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the importance of rational design in chemical synthesis for drug discovery. Its highly functionalized structure provides a versatile platform for the construction of complex and potent pharmaceutical agents. The strategic placement of chloro, fluoro, nitro, and amino groups on the pyridine ring creates a unique reactivity profile that has been successfully exploited in the synthesis of the important anti-cancer drug, Ceritinib. As the demand for targeted therapies continues to grow, the role of such well-designed chemical intermediates will undoubtedly become even more critical in the advancement of medicinal chemistry.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114757.

- Facchinetti, F., Tiseo, M., & Ardizzoni, A. (2021). ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy. Translational Lung Cancer Research, 10(1), 473–488.

- Lee, H. J., Choi, H. S., Lee, J. Y., Kim, H. R., & Kim, P. (2017). Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(10), 2133–2137.

- Zhang, S., Wang, F., Ke, S., & Zhang, Q. (2018). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 25(33), 4064–4081.

- PubChem. (n.d.). Ceritinib. National Center for Biotechnology Information.

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

- Google Patents. (n.d.). Process for the preparation of fluorinated pyridines.

- Google Patents. (n.d.). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.

- MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.

Sources

- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy - Facchinetti - Precision Cancer Medicine [pcm.amegroups.org]

- 4. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS No. 405230-90-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS No. 405230-90-2), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document elucidates the compound's physicochemical properties, safety and handling protocols, and its primary role as a versatile chemical intermediate. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, this guide explores its potential applications in drug discovery and agrochemical research by analyzing the reactivity of its functional groups and drawing parallels with structurally similar compounds. The guide also presents a representative synthetic approach and discusses the compound's utility in the generation of diverse chemical scaffolds.

Introduction: A Versatile Building Block for Complex Molecule Synthesis

This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis.[1][2] Its pyridine core, substituted with chloro, fluoro, nitro, and amine groups, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups allows for selective and sequential transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3][4][5]

The primary utility of this compound lies in its role as a pharmaceutical and agrochemical intermediate.[2][5] Halogenated and nitrated pyridines are key components in a wide array of bioactive compounds, including kinase inhibitors, and agents with antibacterial or anticancer properties.[6] This guide will delve into the chemical reactivity and synthetic potential of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 405230-90-2 | [1] |

| Molecular Formula | C5H3ClFN3O2 | [1] |

| Molecular Weight | 191.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-AMINO-2-CHLORO-5-FLUORO-3-NITROPYRIDINE | [1] |

| Appearance | White crystalline powder (typical) | [2] |

| Solubility | Data not widely available, likely soluble in common organic solvents. | |

| Melting Point | Not consistently reported. | |

| Boiling Point | Not consistently reported. | |

| Density | ~1.6 g/cm³ (estimated for similar compounds) | [2] |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its application as a chemical intermediate.

Representative Synthetic Pathway

The following diagram illustrates a conceptual synthetic workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

-

Amino Group (-NH2): The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

-

Chloro Group (-Cl): The chlorine atom is a good leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

-

Nitro Group (-NO2): The nitro group can be readily reduced to an amino group, providing another site for functionalization. This transformation is a key step in the synthesis of many bioactive molecules.[9]

-

Fluoro Group (-F): The fluorine atom can also participate in nucleophilic aromatic substitution reactions, often with different selectivity compared to the chlorine atom.

This multi-functional nature allows for a modular approach to synthesis, where different regions of the molecule can be modified in a controlled manner to build a library of derivatives for biological screening.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological data for this compound is limited, its structural motifs are present in numerous bioactive compounds. This suggests its potential as a key intermediate in the development of novel therapeutic agents and agrochemicals.

Scaffolding for Kinase Inhibitors

Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The functional groups on this compound provide the necessary handles to synthesize derivatives that can be tailored to fit the ATP-binding pocket of specific kinases. For instance, the amino group can be functionalized to form hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.

Precursor for Bioactive Heterocycles

The reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. For example, the nitro and chloro groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused ring systems that are often found in medicinally relevant molecules.

The following diagram illustrates the potential synthetic utility of this compound:

Caption: Synthetic pathways from this compound to potential APIs.

Intermediate in Agrochemical Synthesis

Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on the synthesis of complex organic molecules.[5] The structural features of this compound make it a candidate for the synthesis of new agrochemicals with improved efficacy and selectivity.

Safety and Handling

Proper safety precautions are essential when handling this compound. The following information is based on available safety data sheets for this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound (CAS No. 405230-90-2) is a highly functionalized chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. While direct biological activity data is not extensively available, its versatile chemical nature, characterized by multiple reactive sites, makes it a valuable building block for the synthesis of diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists looking to explore the synthetic utility of this compound in the development of novel bioactive agents.

References

- PubChem. This compound.

- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi

- PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]

- Accela ChemBio Inc. 2430019-25-1 | (S)-3-[Fmoc-(methyl)amino]-4-(dimethylamino)-4-oxobutanoic Acid. [Link]

- PubChem. 2-Chloro-5-nitropyridin-4-amine.

- Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. [Link]

- Chem-Impex. 2-Amino-4-chloro-5-nitropyridine. [Link]

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Buy 4,6-Difluoro-3-nitropyridin-2-amine | 60186-22-3 [smolecule.com]

- 4. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

2-Chloro-5-fluoro-3-nitropyridin-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This guide provides an in-depth analysis of 2-chloro-5-fluoro-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. We will dissect its unique structural features, explore its reactivity profile with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its distinct electronic properties make it a valuable isostere for a phenyl ring. However, the true power of the pyridine core lies in its functionalization. The strategic placement of activating and directing groups transforms a simple heterocycle into a highly versatile platform for complex molecule synthesis.

This compound is a prime example of such a highly functionalized and synthetically useful intermediate. The convergence of an amine, a nitro group, a chlorine atom, and a fluorine atom on a single pyridine ring creates a unique electronic and steric environment. This guide will elucidate how these features can be exploited to achieve selective and efficient chemical transformations, ultimately accelerating the drug discovery process.

Structural Features: An Orchestra of Electronic and Steric Effects

The reactivity and utility of this compound are a direct consequence of the interplay between its substituents. Understanding these influences is paramount for predicting its behavior in chemical reactions.

The IUPAC name for this compound is this compound. Its molecular formula is C5H3ClFN3O2, and it has a molecular weight of 191.55 g/mol .[1] The key to understanding this molecule's reactivity lies in the electronic properties of each substituent and their positions on the pyridine ring.

-

Pyridine Ring: As a heterocycle containing a nitrogen atom, the pyridine ring is inherently electron-deficient compared to benzene. This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions.

-

Nitro Group (-NO2): Located at the 3-position, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack.

-

Chloro Group (-Cl): Positioned at the 2-position (α to the ring nitrogen), the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] Its electronegativity also contributes to the overall electron-deficient nature of the ring.

-

Fluoro Group (-F): Situated at the 5-position, the fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect. While halogens can donate electron density through resonance, the inductive effect of fluorine dominates, further activating the ring towards nucleophilic attack. The high electronegativity of fluorine can also accelerate SNAr reactions compared to other halogens.[3]

-

Amino Group (-NH2): Located at the 4-position (γ to the ring nitrogen), the amino group is a strong electron-donating group through resonance. This has a dichotomous effect. It can partially counteract the electron-withdrawing effects of the other substituents. However, its primary role in the context of reactivity is often as a directing group and a site for further functionalization.

The confluence of these groups creates a highly polarized aromatic system, primed for selective chemical transformations.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C5H3ClFN3O2 | PubChem[1] |

| Molecular Weight | 191.55 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Polar Surface Area | 84.7 Ų | PubChem[1] |

Reactivity Profile: Exploiting the Electrophilic Nature

The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) . The strong activation provided by the nitro and fluoro groups, combined with the inherent electron deficiency of the pyridine ring, makes the carbon atom at the 2-position, bonded to the chlorine, exceptionally electrophilic.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[4]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

This high reactivity at the 2-position allows for the introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility is a cornerstone of its utility in constructing diverse molecular libraries for drug screening.

Visualizing the SNAr Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Synthetic Utility and Key Transformations

The strategic placement of functional groups on this compound allows for a variety of subsequent chemical modifications.

Selective SNAr at the 2-Position

As previously discussed, the 2-chloro group is the most labile position for nucleophilic displacement. This allows for the introduction of various side chains, which is a common strategy in fragment-based drug design and lead optimization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard reducing agents such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. This newly formed amino group at the 3-position can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction).

Modification of the 4-Amino Group

The existing amino group at the 4-position can also be a handle for further derivatization, although its reactivity might be modulated by the electronic environment.

Visualizing the Synthetic Pathways

Caption: Key synthetic transformations of the core scaffold.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group with a primary amine.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

-

This compound

-

Primary amine of choice (e.g., benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dipotassium carbonate (K2CO3)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate

-

Hexanes

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add finely ground K2CO3 (2.0 eq).

-

Nucleophile Addition: Add the primary amine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-substituted product.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for a typical SNAr reaction.

Safety and Handling

This compound and related compounds should be handled with care. Based on analogous structures, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its densely functionalized structure, characterized by a potent combination of electron-withdrawing groups, renders it highly activated for nucleophilic aromatic substitution at the 2-position. This predictable reactivity, coupled with the potential for subsequent modifications of the nitro and amino groups, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its structural features and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

- PubChem. This compound.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridin-4-amine. PubChem. [Link]

- Baran, P. S., et al. (2013).

- Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

- IndiaMART. (n.d.). 4 Chloro 5 Nitropyridin 2 Amine. [Link]

Sources

- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-fluoro-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Chloro-5-fluoro-3-nitropyridin-4-amine is a halogenated and nitrated pyridine derivative poised for significant exploration in medicinal and agrochemical research. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, renders it a versatile and highly reactive building block for organic synthesis. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust platform for the construction of complex heterocyclic molecules and potentially bioactive compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties. It further explores its plausible synthetic routes and significant potential applications in the development of targeted therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. This document aims to serve as a foundational resource for researchers, offering structured data, illustrative diagrams for synthetic workflows and biological pathways, and detailed experimental protocols to investigate its therapeutic promise.

Introduction: The Chemical Potential of a Substituted Pyridine

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2][3] The introduction of electron-withdrawing groups, such as nitro and halogen substituents, can significantly modulate the electronic properties of the pyridine ring, making it a key intermediate for a variety of chemical transformations. This compound, with its unique arrangement of substituents, presents several reactive sites for further chemical elaboration, making it a compound of high interest for the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C5H3ClFN3O2 |

| Molecular Weight | 191.55 g/mol |

| IUPAC Name | This compound |

| CAS Number | 405230-90-2 |

| Appearance | Expected to be a solid |

The presence of a nitro group, a chloro group, a fluoro group, and an amine group on the pyridine ring suggests a rich chemical reactivity, allowing for diverse synthetic modifications to explore a wide range of biological targets.

Potential Biological Activities: An Evidence-Based Postulation

While direct biological studies on this compound are not extensively reported in publicly available literature, the well-documented activities of structurally related nitropyridines provide a strong basis for postulating its potential therapeutic applications.[1][2][3]

Kinase Inhibition: A Promising Avenue

Substituted pyridines are a cornerstone in the development of kinase inhibitors. The pyridine scaffold can effectively mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The nitro and halogen substituents on this compound can be strategically utilized to form key interactions within the kinase active site, potentially leading to potent and selective inhibition.

Several nitropyridine derivatives have been reported as inhibitors of various kinases, including Janus kinase 2 (JAK2), p70S6Kβ, and monopolar spindle 1 (MPS1) kinase.[3][5] For instance, a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of MPS1 kinase, highlighting the utility of the 6-chloro-3-nitropyridine "warhead" in targeting cysteine residues in the kinase hinge region.[5]

Proposed Mechanism of Action: The this compound scaffold could be elaborated to present functionalities that interact with the hinge region, the DFG motif, or other key regulatory elements of a target kinase. The chloro and fluoro groups can be displaced by nucleophilic residues in the active site or serve as handles for further chemical modification to enhance binding affinity and selectivity.

Caption: Proposed kinase inhibition by a derivative of the topic compound.

Anticancer Activity: Targeting Cell Proliferation